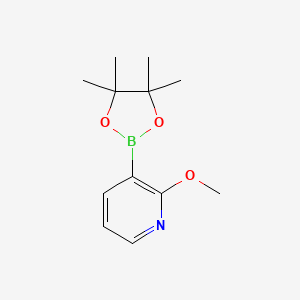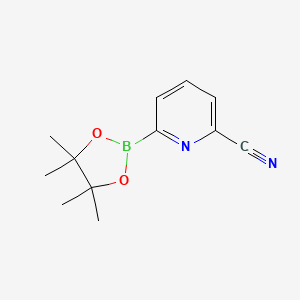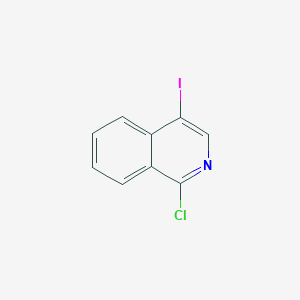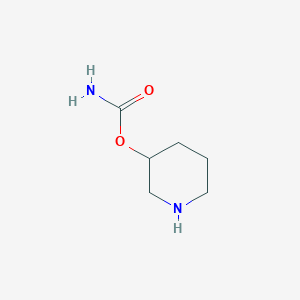
(2-Aminophenyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminophenyl)glycine: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an amino group attached to the phenyl ring and a glycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ammonolysis of Chloroacetic Acid: This method involves the reaction of chloroacetic acid with ammonia in the presence of a catalyst such as urotropine.
Strecker Synthesis: This method involves the reaction of formaldehyde, ammonium chloride, and sodium cyanide to form methylene amino acetonitrile, which is then hydrolyzed to produce (2-Aminophenyl)glycine.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the ammonolysis of chloroacetic acid due to its simplicity and cost-effectiveness. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (2-Aminophenyl)glycine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and bromine are used for substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2-Aminophenyl)glycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
(2-Aminophenyl)glycine can be compared with other glycine derivatives and amino acid analogs:
N-Phenylglycine: Similar in structure but lacks the amino group on the phenyl ring.
N-(2-Aminophenyl)thiazole-5-carboxamide: A derivative with additional functional groups, showing different biological activities.
N-(2-Aminophenyl)phthalimide: Another derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features, which confer unique chemical reactivity and biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
2-(2-aminoanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQNQXULEJLLIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)








